1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of both fluorophenyl and trifluoromethyl groups in its structure makes it an interesting subject for research in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-fluoroaniline with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases and conditions.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical reactivity and biological activity.
1-(4-Methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea: The presence of a methyl group instead of a fluorine atom can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethyl groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10F4N2O |
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Molecular Weight |
298.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H10F4N2O/c15-9-5-7-10(8-6-9)19-13(21)20-12-4-2-1-3-11(12)14(16,17)18/h1-8H,(H2,19,20,21) |
InChI Key |
YOILWKKBPDAYJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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